molecular formula C20H21BrClN3O3 B11554310 (3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide

(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-chloro-2-methylphenyl)butanamide

Cat. No.: B11554310
M. Wt: 466.8 g/mol
InChI Key: IMCFNOYUNVERQZ-ZMOGYAJESA-N
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Description

(3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique combination of bromine, chlorine, and phenoxy groups contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-bromo-4-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Acetamidation: The phenoxy intermediate is then reacted with acetic anhydride to introduce the acetamido group.

    Imination: The acetamido intermediate undergoes imination with an appropriate amine to form the imino group.

    Final Coupling: The imino intermediate is coupled with 3-chloro-2-methylphenyl butanamide under suitable conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and amido groups.

    Reduction: Reduction reactions can target the imino and amido groups, potentially converting them to amines.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the phenoxy and amido groups.

    Reduction: Reduced forms of the imino and amido groups, such as amines.

    Substitution: Substituted derivatives where bromine or chlorine atoms are replaced by other functional groups.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.

    Material Science: Its unique properties make it a candidate for the development of advanced materials.

Biology and Medicine:

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions.

Industry:

    Polymer Synthesis: The compound can be utilized in the synthesis of specialized polymers with desired properties.

    Chemical Sensors: Its reactivity makes it suitable for use in chemical sensors for detecting specific analytes.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The bromine and chlorine atoms may play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • (3E)-3-{[2-(2-CHLORO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE
  • (3E)-3-{[2-(2-BROMO-4-ETHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE

Uniqueness:

  • The presence of both bromine and chlorine atoms in (3E)-3-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(3-CHLORO-2-METHYLPHENYL)BUTANAMIDE distinguishes it from similar compounds, potentially enhancing its reactivity and binding properties.
  • The specific arrangement of functional groups contributes to its unique chemical behavior and potential applications.

Properties

Molecular Formula

C20H21BrClN3O3

Molecular Weight

466.8 g/mol

IUPAC Name

(3E)-3-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]-N-(3-chloro-2-methylphenyl)butanamide

InChI

InChI=1S/C20H21BrClN3O3/c1-12-7-8-18(15(21)9-12)28-11-20(27)25-24-13(2)10-19(26)23-17-6-4-5-16(22)14(17)3/h4-9H,10-11H2,1-3H3,(H,23,26)(H,25,27)/b24-13+

InChI Key

IMCFNOYUNVERQZ-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=C(C(=CC=C2)Cl)C)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=C(C)CC(=O)NC2=C(C(=CC=C2)Cl)C)Br

Origin of Product

United States

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